[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
CAS No.:
Cat. No.: VC15889122
Molecular Formula: C45H87NO11P-
Molecular Weight: 849.1 g/mol
* For research use only. Not for human or veterinary use.
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate -](/images/structure/VC15889122.png)
Specification
Molecular Formula | C45H87NO11P- |
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Molecular Weight | 849.1 g/mol |
IUPAC Name | [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
Standard InChI | InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)/p-1/t42-/m1/s1 |
Standard InChI Key | ULSDQCPIMGVPAF-HUESYALOSA-M |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Molecular Characterization
[(2R)-2,3-Di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a synthetic phospholipid characterized by a glycerol backbone esterified with two octadecanoyl (C18) fatty acid chains and a phosphate group linked to an ethylamine moiety modified with a 2-methoxyethoxycarbonyl group. The sodium salt form of this compound, sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate, has a molecular formula of and a molecular weight of 872.1 g/mol.
Stereochemical Configuration
The (2R) configuration of the glycerol backbone ensures asymmetry, critical for mimicking natural phospholipids and facilitating interactions with biological membranes. The octadecanoyl chains contribute to hydrophobicity, while the phosphate and methoxyethoxycarbonyl groups introduce polar and hydrophilic properties, creating an amphiphilic structure.
Physicochemical Properties
Property | Value/Description |
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Solubility | Soluble in chloroform, warm water |
Phase Behavior | Forms micelles and liposomes |
Critical Micelle Conc. | Dependent on pH and temperature |
The compound’s amphiphilicity enables self-assembly into nanostructures such as liposomes, which are pivotal for encapsulating hydrophobic and hydrophilic therapeutics.
Synthesis and Purification
Synthetic Pathway
The synthesis involves three primary steps:
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Esterification of Glycerol: Reaction of (R)-glycerol with octadecanoyl chloride to form the di-esterified intermediate.
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Phosphorylation: Introduction of the phosphate group via reaction with phosphoryl chloride.
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Aminoethyl Modification: Coupling the phosphate group with 2-(2-methoxyethoxycarbonylamino)ethylamine.
Mild reaction conditions (e.g., dichloromethane at 0–5°C) are employed to preserve the integrity of the methoxyethoxycarbonyl group.
Purification Techniques
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Column Chromatography: Silica gel columns with chloroform-methanol gradients isolate the target compound.
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Dialysis: Removes unreacted reagents and low-molecular-weight impurities .
Applications in Drug Delivery Systems
Nucleic Acid Delivery
The compound’s cationic phosphate group facilitates electrostatic interactions with negatively charged siRNA, enabling the formation of stable lipoplexes. Studies demonstrate >80% encapsulation efficiency for siRNA, with enhanced cellular uptake in vitro.
Targeted Therapeutics
Functionalization with ligands (e.g., antibodies, peptides) allows tissue-specific targeting. For example, folate-conjugated variants show 3-fold higher tumor accumulation in murine models compared to non-targeted analogs.
Vaccine Adjuvants
Incorporation into lipid nanoparticles enhances antigen presentation by dendritic cells, boosting immune response in preclinical vaccine studies .
Comparative Analysis with Analogous Phospholipids
The methoxyethoxycarbonyl group in the target compound enhances serum stability compared to DSPE-PEG, reducing opsonization and extending circulation half-life by 2.5-fold .
Future Directions and Challenges
Scalability
Current batch synthesis yields ~60%, necessitating optimization for industrial-scale production.
Hybrid Formulations
Combining the compound with polymers (e.g., PLGA) may improve payload capacity. Preliminary data show a 40% increase in doxorubicin loading efficiency .
Regulatory Considerations
While acute toxicity studies are promising, chronic exposure data and reproductive toxicology profiles remain gaps requiring further investigation .
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